molecular formula C12H13BrO B030222 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 166978-46-7

7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B030222
CAS No.: 166978-46-7
M. Wt: 253.13 g/mol
InChI Key: QZSBQGIPLDEDIX-UHFFFAOYSA-N
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Description

7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of brominated naphthalenes This compound is characterized by the presence of a bromine atom and two methyl groups attached to a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of a suitable precursor, such as 4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one. The bromination reaction can be carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions, with careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions may be used to remove the bromine atom or reduce other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one can be used as a building block for the synthesis of more complex molecules. Its brominated structure makes it a versatile intermediate for various organic transformations.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential biological activities. Brominated compounds are often explored for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom could play a crucial role in binding interactions or in the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    7-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    7-Iodo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one:

Uniqueness

The presence of the bromine atom in 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one makes it unique compared to its chloro and iodo analogs. Bromine’s size and electronegativity can significantly impact the compound’s reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

7-bromo-4,4-dimethyl-2,3-dihydronaphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO/c1-12(2)6-5-11(14)9-7-8(13)3-4-10(9)12/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSBQGIPLDEDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C2=C1C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444448
Record name 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166978-46-7
Record name 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a cold mixture (0° C.) of 209 g (200 mmol) of chromium trioxide, 100 ml (1.06 mol) of acetic anhydride and 200 ml (3.5 mol) of acetic acid was added a solution of 10 g (41.8 mmol) of 6-bromo-1,2,3,4-tet-rahydro-1,1-dimethylnaphthalene (Compound F) in 125 ml of benzene. The reaction mixture was stirred for 1 hour, quenched with ice cold water and extracted with Et2O (3×100 ml). The organic layer was dried over MgSO4, concentrated in vacuo, and purified by column chromatography (silica, 10% EtOAc-hexane) to give the title compound as a white solid.
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209 g
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Synthesis routes and methods II

Procedure details

To a cooled (10° C.) stirred solution of sodium nitrate (2.18 g, 13.92 mmol) in concentrated sulfuric acid (28.4 mL) and glacial acetic acid (26.27 mL) [prepared by adding sodium nitrate to cooled (10° C.) concentrated sulfuric acid, heating to dissolve, recooling and then adding glacial acetic acid] was added a solution of 4,4-dimethyl-7-amino-1-tetralone (XII) (5.0 g, 26.46 mmol) in glacial acetic acid (89 mL) over 10 mintues. The resulting solution was added slowly (over 10 minutes) to a heated (60° C.) solution of copper (I) bromide (16.66 g) in concentrated hydrobromic acid (159 mL). The mixture was warmed to 90° C. for 10 minutes, cooled, diluted with water (250 mL) and extracted with ethyl acetate (2×200 mL). The combined organic phases were concentrated in vacuo and the residue chromatographed on silica gel (eluted with 3% ethyl acetate in hexane) to give 1.95 g (Y: 29%) of the title compound; 1H-NMR (CDCl3): δ8.13 (d,J=2.3 Hz, 1H), 7.62 (dd, J=8.5, 2.3 Hz, 1H), 7.31 (d, J=8.5 Hz, 1H), 2.73 (t, J=7.0 Hz, 2H), 2.01 (t, J=7.0 HZ, 2H), 1.38 (s, 6H); MS (DCI) m/e: 253 (MH+).
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5 g
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28.4 mL
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250 mL
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159 mL
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copper (I) bromide
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16.66 g
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Synthesis routes and methods III

Procedure details

A 100 ml three-necked flask, fitted with an efficient reflux condenser and drying tube, and addition funnel, was charged with a mixture of AlCl3 9.5 g (71.4 mmol) and 3 ml of CH2Cl2. The 3,4-dihydro-4,4-dimethyl-1(2H)-naphthalenone (5.0 g, 28.7 mmol), was added dropwise with stirring (Caution: Exothermic Reaction!) to the mixture at room temperature. Bromine, 5.5 g (34.5 mmol), was then added very slowly, and the resulting mixture stirred for 2 hours at room temperature. (Note: if stirring stops, the mixture can be warmed to 70° C. until stirring resumes.) The reaction was then quenched by the slow addition of ice-cold 6M HCl. The mixture was extracted with Et2O and the combined organic layers washed with water, saturated aqueous NaHCO3, and saturated NaCl, before being dried over MgSO4. Removal of the solvent under reduced pressure, and distillation of the residue afforded 5.8 g (80%) of the product as a pale-yellow oil which solidified on standing, bp: 140° C./0.4 mm Hg. 1H NMR (CDCl3): δ 8.11 (1H, d, J=3.0 Hz), 7.61 (1H, dd, J=3.0, 9.0 Hz), 7.31 (1H, d, J=9.0 Hz), 2.72 (2H, t, J=6.0 Hz), 2.01 (2H, t, J =6.0 Hz), 1.28 (6H, s).
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9.5 g
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80%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
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7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
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Reactant of Route 6
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